molecular formula C22H24N2O2 B2817618 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1421530-00-8

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2817618
CAS RN: 1421530-00-8
M. Wt: 348.446
InChI Key: UJWOZYHYNFMTNY-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide, commonly known as DAPH-12, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Antituberculosis Activity

Compounds with structural elements similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide have been synthesized and evaluated for their antituberculosis activity. A study highlights the synthesis of new derivatives with significant antituberculosis activity, one of which is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Antiproliferative Activities

Certain derivatives bearing naphthalene and acetamide groups have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. One study found that specific derivatives exhibited significant activity against nasopharyngeal carcinoma cell lines, indicating potential applications in cancer therapy (Chen et al., 2013).

Chemosensor for Metal Ions

A dansyl-based chemosensor incorporating elements similar to the target compound has shown great selectivity for Cu2+ ions through a fluorescent “on–off” detection method. This sensor was characterized by its high sensitivity and specificity, making it suitable for detecting copper ions in aqueous solutions and biological systems, such as zebrafish (Chae et al., 2019).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-24(2)19-12-10-17(11-13-19)21(25)15-23-22(26)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,25H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWOZYHYNFMTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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